molecular formula C₁₃H₂₃N₃O₇S B1146472 S-(1-Methyl-2-hydroxyethyl)glutathione CAS No. 1356019-76-5

S-(1-Methyl-2-hydroxyethyl)glutathione

Cat. No.: B1146472
CAS No.: 1356019-76-5
M. Wt: 365.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

S-(1-Methyl-2-hydroxyethyl)glutathione: is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. It is primarily used in analytical method development, method validation, and quality control applications .

Chemical Reactions Analysis

S-(1-Methyl-2-hydroxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Comparison with Similar Compounds

S-(1-Methyl-2-hydroxyethyl)glutathione is similar to other glutathione derivatives, such as S-(2-hydroxyethyl)glutathione and S-methylglutathione. it is unique in its specific structure and the presence of the 1-methyl-2-hydroxyethyl group, which may confer distinct biochemical properties . Similar compounds include:

  • S-(2-Hydroxyethyl)glutathione
  • S-Methylglutathione
  • Glutathione disulfide

These compounds share similar roles in redox reactions and detoxification processes but differ in their specific chemical structures and reactivity .

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCICQXODPSLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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